molecular formula C8H9BrN2O B2382934 2-Bromo-N,N-dimethylnicotinamide CAS No. 1433965-43-5

2-Bromo-N,N-dimethylnicotinamide

Cat. No.: B2382934
CAS No.: 1433965-43-5
M. Wt: 229.077
InChI Key: XLLFOYLOXZNGKU-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethylnicotinamide is an organic compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3)

Preparation Methods

The synthesis of 2-Bromo-N,N-dimethylnicotinamide typically involves the bromination of N,N-dimethylnicotinamide. One common method includes the reaction of N,N-dimethylnicotinamide with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the nicotinamide ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Bromo-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Bromo-N,N-dimethylnicotinamide can be compared with other nicotinamide derivatives such as:

  • 2-Chloro-N,N-dimethylnicotinamide
  • 2-Iodo-N,N-dimethylnicotinamide
  • N,N-Dimethylnicotinamide

These compounds share a similar core structure but differ in the halogen substituent at the 2-position. The presence of different halogens can influence their reactivity, biological activity, and physical properties. For example, the bromine atom in this compound may confer unique reactivity patterns compared to its chloro or iodo counterparts .

Properties

IUPAC Name

2-bromo-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLFOYLOXZNGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433965-43-5
Record name 2-bromo-N,N-dimethylpyridine-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In DMF (20 mL) was dissolved 2-bromonicotinic acid (2.00 g, 9.90 mmol). To this were added triethylamine (4.14 mL, 29.7 mmol), dimethylamine (2 mol/L solution in THF, 9.90 mL, 19.8 mmol), 1-hydroxybenzotriazole monohydrate (2.27 g, 14.85 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.85 g, 14.85 mmol), and the mixture was stirred at room temperature for 12 hours. A saturated aqueous ammonium chloride solution was added to the mixture and extraction with ethyl acetate was performed. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtered. The solvent was evaporated from the filtrate under-reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give compound DA1 (1.40 g, 60% yield).
Quantity
4.14 mL
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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